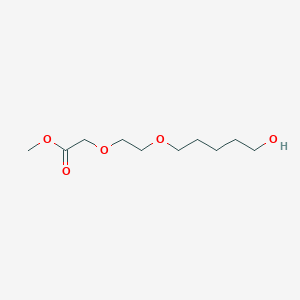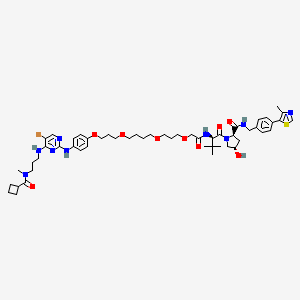
(3s)-3-(3-(3,5-Dimethyl pyrazol-1-yl)phenyl)-4-((3s)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GSK-3008348 Hydrochloride is a small molecule antagonist of integrin αvβ6. It has shown significant potential in inhibiting the integrin αvβ6, which plays a crucial role in various cellular processes, including cell adhesion, migration, and signaling. This compound is particularly noted for its potential therapeutic applications in treating idiopathic pulmonary fibrosis (IPF) by targeting the αvβ6 integrin.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GSK-3008348 Hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic route is proprietary, but it generally involves:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Functionalization of the core structure to introduce specific substituents that enhance the compound’s affinity for integrin αvβ6.
- Purification and isolation of the final product using techniques such as crystallization and chromatography.
Industrial Production Methods
Industrial production of GSK-3008348 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
- Optimization of reaction conditions to maximize yield and purity.
- Use of industrial-grade reagents and solvents.
- Implementation of large-scale purification techniques, including high-performance liquid chromatography (HPLC) and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
GSK-3008348 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions to replace specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired modification.
Major Products
The major products formed from these reactions include various derivatives of GSK-3008348 Hydrochloride with modified functional groups, which can be used for further research and development.
Wissenschaftliche Forschungsanwendungen
GSK-3008348 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study integrin αvβ6 interactions and signaling pathways.
Biology: Investigated for its role in cell adhesion, migration, and signaling processes.
Medicine: Explored as a potential therapeutic agent for treating idiopathic pulmonary fibrosis (IPF) and other fibrotic diseases.
Industry: Utilized in the development of new drugs targeting integrin αvβ6 and related pathways.
Wirkmechanismus
GSK-3008348 Hydrochloride exerts its effects by binding to the integrin αvβ6 on the cell surface. This binding inhibits the interaction between integrin αvβ6 and its ligands, thereby blocking downstream signaling pathways involved in cell adhesion, migration, and fibrosis. The compound specifically targets the αvβ6 integrin, reducing the activation of transforming growth factor-beta (TGFβ) and limiting collagen production, which is crucial in the progression of fibrotic diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cilengitide: Another integrin antagonist targeting αvβ3 and αvβ5 integrins.
SB273005: An integrin antagonist with a broader spectrum, targeting multiple integrins.
Leukadherin-1: Targets integrin αLβ2 and is used in studies related to leukocyte adhesion.
Uniqueness
GSK-3008348 Hydrochloride is unique due to its high specificity and affinity for integrin αvβ6, making it a promising candidate for treating diseases where αvβ6 plays a critical role, such as idiopathic pulmonary fibrosis. Its inhaled delivery method also provides a targeted approach, potentially reducing systemic side effects compared to oral or intravenous administration .
Eigenschaften
Molekularformel |
C29H37N5O2 |
|---|---|
Molekulargewicht |
487.6 g/mol |
IUPAC-Name |
(3S)-3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[(3S)-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]butanoic acid |
InChI |
InChI=1S/C29H37N5O2/c1-20-15-21(2)34(32-20)27-7-3-5-24(16-27)25(17-28(35)36)19-33-14-12-22(18-33)8-10-26-11-9-23-6-4-13-30-29(23)31-26/h3,5,7,9,11,15-16,22,25H,4,6,8,10,12-14,17-19H2,1-2H3,(H,30,31)(H,35,36)/t22-,25+/m0/s1 |
InChI-Schlüssel |
ZMXBIIQMSGOIRZ-WIOPSUGQSA-N |
Isomerische SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)[C@H](CC(=O)O)CN3CC[C@@H](C3)CCC4=NC5=C(CCCN5)C=C4)C |
Kanonische SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)C(CC(=O)O)CN3CCC(C3)CCC4=NC5=C(CCCN5)C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![propan-2-yl (2S)-2-[[2-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-fluoro-3,4-dihydroxy-4-methyloxolan-2-yl]ethoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B11933931.png)
![(2R,4S)-4-(4-Acetyl-1-piperazinyl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methyl-1-piperidinecarboxamide Methanesulfonate](/img/structure/B11933934.png)
![(2R)-2-(5-fluoro-2-methoxypyridin-4-yl)-1-[(2S)-7-methyl-6-pyrimidin-2-ylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-yl]propan-1-one](/img/structure/B11933947.png)
![undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B11933955.png)
![N-[(5-chloroquinolin-8-yl)methyl]-3-ethylsulfonylpropan-1-amine](/img/structure/B11933963.png)
![(3R)-N-[(3R,5R,6S)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide](/img/structure/B11933967.png)


![[(2S,3R,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate](/img/structure/B11933981.png)


![(E)-but-2-enedioic acid;10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B11934004.png)
![1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone](/img/structure/B11934005.png)
